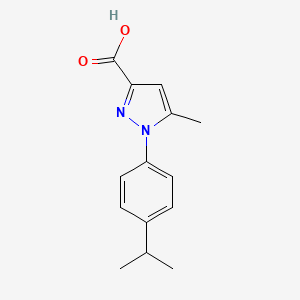

1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

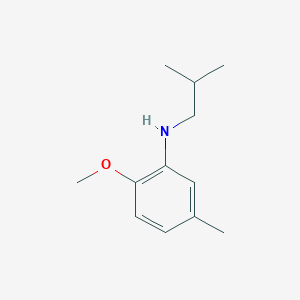

The compound “1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a 5-membered heterocycle containing two adjacent nitrogen atoms . The pyrazole ring is substituted with a methyl group and a carboxylic acid group. Additionally, the pyrazole ring is also attached to a phenyl ring, which in turn is substituted with an isopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the isopropyl group. The pyrazole ring and the phenyl ring are aromatic, contributing to the stability of the molecule . The isopropyl group is an alkyl substituent, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, could potentially undergo a variety of chemical reactions. For instance, it could react with bases to form salts, or with alcohols to form esters . The presence of the pyrazole ring also opens up possibilities for various other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents . The aromatic rings could contribute to its stability and possibly its color .Aplicaciones Científicas De Investigación

Carbohydrate Analysis in Fermentation Samples

This compound has been used in the analysis of carbohydrate compounds in fermentation samples . The ionization efficiency of carbohydrates under the conditions of common electrospray ion sources is poor, and thus chemical derivatization treatment is usually needed . A pre-column derivatization based on dibenzylamine method coupling with LC–MS/MS was developed for the analysis of glucose, xylose, ribose, galactose, maltose, and maltotriose .

High-Performance Liquid Chromatography

The compound has been synthesized and used for high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) determination of pre-column labeled carbohydrates . Monosaccharides have been quantitatively converted into mono-PPMP-labeled derivatives with 28% aqueous ammonia as a catalyst at 80 degrees C during 70 min .

Electrospray Ionization Mass Spectrometry

The compound has been used in electrospray ionization mass spectrometry (ESI-MS) for the detection of carbohydrates . The PPMP-labeled mixture of twelve monosaccharides has been well separated by a reverse-phase HPLC and detected by on-line ESI-MS method under optimized conditions .

Monosaccharide Composition Analysis

The compound has been used in the analysis of the monosaccharide composition of natural Spirulina polysaccharide SPPB-1 . The suggested method exhibits good linearity (correlation coefficients > 0.9975) between the peak areas and the concentration of monosaccharides in a broad concentration range and good reproducibility (RSD < 3.19%) .

Propiedades

IUPAC Name |

5-methyl-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-10(3)8-13(15-16)14(17)18/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSZFURQJFLTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone](/img/structure/B3374483.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)

![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)

![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)

![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)

![2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3374594.png)

![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)